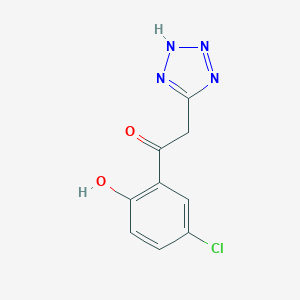
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs. In
Scientific Research Applications
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone in lab experiments is its potential as a lead compound for the development of new drugs. Its unique properties make it a promising candidate for the development of drugs that can target cancer, inflammation, and other diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many future directions for the study of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone. One area of research that has received significant attention is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its pharmacological properties and increase its efficacy as a drug. Additionally, studies are being conducted to further understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, researchers are exploring ways to improve the synthesis method of this compound to increase its yield and reduce the cost of production.
Synthesis Methods
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1H-tetrazole-1-ethanamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps. The yield of the product can vary depending on the reaction conditions, but typically ranges from 50-70%.
properties
Product Name |
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone |
|---|---|
Molecular Formula |
C9H7ClN4O2 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN4O2/c10-5-1-2-7(15)6(3-5)8(16)4-9-11-13-14-12-9/h1-3,15H,4H2,(H,11,12,13,14) |
InChI Key |
JLNZXKZTACLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)
![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)

![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
